Atracurium besylate, (1R,2S,1'S,2'R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Atracurium besylate is synthesized through a multi-step process involving the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine (Compound 1) with methyl benzenesulfonate in the presence of a catalytic amount of an insoluble base . The reaction mixture is maintained for a period sufficient for atracurium besylate formation, followed by filtration to remove the insoluble base and precipitation of atracurium besylate .
Industrial Production Methods: In industrial settings, the preparation involves dissolving phenmethylol in water for injection, adjusting the pH with acetic acid salt solution, and adding atracurium besylate powder. The solution is then filtered through PVDF filters and filled into containers under nitrogen charging to maintain low oxygen levels .
Chemical Reactions Analysis
Types of Reactions: Atracurium besylate undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases . These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions:
Hofmann Elimination: This reaction occurs under physiological conditions without the need for external reagents.
Ester Hydrolysis: Catalyzed by nonspecific esterases present in the body.
Major Products Formed: The primary products of these reactions are laudanosine and a monoquaternary acrylate .
Scientific Research Applications
Atracurium besylate is widely used in various fields:
Chemistry: As a model compound for studying non-depolarizing neuromuscular blockers.
Biology: To investigate the mechanisms of neuromuscular transmission and muscle relaxation.
Industry: Utilized in the production of parenteral solutions for medical use.
Mechanism of Action
Atracurium besylate works by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from triggering muscle contractions . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Cisatracurium: A stereoisomer of atracurium with similar pharmacological properties but fewer side effects.
Vecuronium: Another non-depolarizing neuromuscular blocker with a longer duration of action.
Rocuronium: Known for its rapid onset of action compared to atracurium.
Uniqueness: Atracurium besylate’s unique feature is its spontaneous degradation at physiological pH and temperature, which reduces the dependence on renal and hepatic function for elimination . This property makes it particularly useful in patients with compromised kidney or liver function.
Properties
CAS No. |
96946-54-2 |
---|---|
Molecular Formula |
C65H82N2O18S2 |
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54+,55-;; |
InChI Key |
XXZSQOVSEBAPGS-HSFUCIEASA-L |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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